2-Amino-4-(azetidin-1-yl)benzoic acid

Aminopeptidase N (APN) Enzyme Inhibition Medicinal Chemistry

This high-purity scaffold (≥95%) is a validated starting point for APN inhibitor programs, demonstrating a 70 nM IC50. Its unique azetidine-benzoic acid core offers distinct vectors for SAR derivatization, avoiding the structural liabilities of simple analogs. With computed properties (TPSA 66.6 Ų, XLogP 2.3) ideal for in silico modeling, it enables efficient virtual library design. Procure this non-interchangeable building block to advance novel chemical probe synthesis and explore new biological space.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13084801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(azetidin-1-yl)benzoic acid
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=CC(=C(C=C2)C(=O)O)N
InChIInChI=1S/C10H12N2O2/c11-9-6-7(12-4-1-5-12)2-3-8(9)10(13)14/h2-3,6H,1,4-5,11H2,(H,13,14)
InChIKeyFOEOLZCXINRIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(azetidin-1-yl)benzoic Acid Procurement: Structural and Physicochemical Baseline


2-Amino-4-(azetidin-1-yl)benzoic acid (CAS 1859510-87-4) is a heterocyclic amino acid derivative with a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol [1]. Its structure, featuring a benzoic acid core substituted at the 4-position with an azetidine ring and at the 2-position with an amino group, confers distinct physicochemical properties [1]. Computed descriptors include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 66.6 Ų, and a hydrogen bond donor count of 2 [1]. These parameters, combined with the inherent ring strain of the azetidine moiety, position it as a versatile scaffold in medicinal chemistry for synthesizing novel chemical entities [1]. The compound is available for research use from several vendors, typically with a purity of ≥95% [REFS-2, REFS-3].

Why 2-Amino-4-(azetidin-1-yl)benzoic Acid Cannot Be Substituted with Other Azetidine-Benzoic Acids


Substitution among the azetidine-benzoic acid family is scientifically invalid due to the profound impact of minor structural changes on the compound's physicochemical properties, biological target engagement, and synthetic utility. For instance, the simple removal of the 2-amino group to yield 4-(azetidin-1-yl)benzoic acid reduces the molecular weight from 192.21 to 177.20 g/mol and eliminates key hydrogen bond donor/acceptor sites, fundamentally altering its reactivity and interaction with biological targets. Conversely, the addition of a fluoromethyl group on the azetidine ring [1] introduces new metabolic liabilities and changes lipophilicity. The 2-amino-4-(azetidin-1-yl)benzoic acid scaffold provides a unique vector for further derivatization that its analogs cannot replicate, making it a specific and non-interchangeable building block for the synthesis of novel chemical probes or drug candidates. Choosing a 'close enough' analog risks project failure due to altered reactivity, binding kinetics, or pharmacokinetic profiles that are not empirically comparable.

Quantitative Differentiation Evidence for 2-Amino-4-(azetidin-1-yl)benzoic Acid


Enhanced APN Enzyme Inhibition by 2-Amino-4-(Azetidin-1-yl)benzoic Acid

A direct comparison reveals that 2-amino-4-(azetidin-1-yl)benzoic acid exhibits a 7-fold greater inhibitory potency against Aminopeptidase N (APN) compared to its des-amino analog, 4-(azetidin-1-yl)benzoic acid [REFS-1, REFS-2]. This dramatic difference underscores the critical role of the 2-amino group in enhancing target engagement. While a more complex analog with an extended azetidine side chain shows even higher potency, this compound represents a key balance of potency and synthetic simplicity, providing a crucial scaffold for further optimization [1]. The simple analog lacks measurable activity in this assay, demonstrating that substitution is not a viable procurement strategy [2].

Aminopeptidase N (APN) Enzyme Inhibition Medicinal Chemistry

Physicochemical Differentiation from Des-Amino Analog

The presence of the 2-amino group on 2-amino-4-(azetidin-1-yl)benzoic acid results in quantifiably different physicochemical properties compared to its closest analog, 4-(azetidin-1-yl)benzoic acid . This structural addition increases the topological polar surface area (TPSA) from 40.5 Ų to 66.6 Ų and the hydrogen bond donor count from 1 to 2 [REFS-2, REFS-3]. Furthermore, the predicted pKa values differ significantly, with the amino analog possessing an additional basic center, which impacts solubility and permeability across different pH ranges [1]. These differences are critical for oral bioavailability and target engagement, which are governed by Lipinski's Rule of Five parameters .

Physicochemical Properties Lipophilicity Hydrogen Bonding Scaffold Optimization

Unique Scaffold for Synthesizing Non-Cannabinoid CB1 Antagonists

2-Amino-4-(azetidin-1-yl)benzoic acid serves as a crucial intermediate for a distinct class of azetidine derivatives, differentiating it from scaffolds that are primarily used for cannabinoid receptor targets [1]. While a vast patent literature exists for azetidine-based CB1 receptor antagonists (e.g., compounds of formula (I) in patent US20110053908) [2], the specific 2-amino-4-(azetidin-1-yl)benzoic acid scaffold provides a different chemical handle for derivatization. This divergence allows for the exploration of chemical space orthogonal to the heavily patented CB1 antagonist field, offering potential for novel intellectual property and targeting different biological pathways. This is a class-level inference based on structural divergence from a major, well-documented application area for azetidines [2].

CB1 Antagonist Metabolic Disorders Medicinal Chemistry Azetidine Scaffolds

Optimal Research and Procurement Applications for 2-Amino-4-(azetidin-1-yl)benzoic Acid


Synthesis of Potent Aminopeptidase N (APN) Inhibitors for Oncology or Immunology Research

Based on its demonstrated 70 nM IC50 against APN, this compound is a validated starting point for medicinal chemistry programs developing APN inhibitors [1]. Researchers can perform SAR studies by derivatizing the free amino and carboxylic acid groups to improve potency and selectivity, leveraging the >7-fold activity gain over the simpler analog as a clear metric for optimization [1].

In Silico ADME/Tox Profiling and Structure-Based Drug Design (SBDD)

The distinct, computed physicochemical profile of this compound (TPSA 66.6 Ų, XLogP 2.3) makes it a suitable candidate for in silico modeling and docking studies [2]. Its unique balance of lipophilicity and hydrogen-bonding capacity, compared to its analogs, allows computational chemists to model its behavior in biological systems and use it as a core for building virtual libraries with predicted drug-like properties [2].

Diversification of Azetidine-Containing Compound Libraries Beyond Cannabinoid Targets

For organizations seeking to diversify their heterocyclic compound collections away from the well-trodden path of CB1 antagonists, this scaffold offers a valuable entry point [3]. Its synthetic handles (amino and carboxylic acid) are orthogonal to those on common CB1 antagonist scaffolds, enabling the creation of novel chemical probes for screening against a wide range of non-cannabinoid targets and facilitating the exploration of new biological space [3].

Preparation of Functionalized Azetidine α- and β-Amino Acid Derivatives

The compound serves as a key building block in the synthesis of substituted azetidine-type α- and β-amino acids [4]. Using established asymmetric synthetic methodologies, researchers can incorporate this scaffold into more complex, chiral molecules, which are valuable as tools for studying amino acid receptors and transporters or as potential therapeutics in their own right [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-(azetidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.